2-(4-Bromophenyl)-4-phenylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
73402-91-2 |
|---|---|
Molecular Formula |
C21H14BrN |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-phenylquinoline |
InChI |
InChI=1S/C21H14BrN/c22-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)18-8-4-5-9-20(18)23-21/h1-14H |
InChI Key |
CNEISQORSGHBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 2 4 Bromophenyl 4 Phenylquinoline
Development of Efficient Synthetic Routes for the Quinoline (B57606) Core
The construction of the quinoline core is foundational to the synthesis of 2-(4-Bromophenyl)-4-phenylquinoline. Classic methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been the traditional routes. nih.goviipseries.org The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a particularly relevant and widely used method. wikipedia.orgorganic-chemistry.org It can be catalyzed by various acids, including trifluoroacetic acid, p-toluenesulfonic acid, and iodine, as well as Lewis acids. wikipedia.org
Modern advancements have focused on improving the efficiency and conditions of these classical reactions. For instance, a one-step synthesis of 4-arylquinoline-2-carboxylates has been reported, offering insights into Lewis acid versus Brønsted acid catalysis in quinoline synthesis. rsc.org Furthermore, multicomponent reactions have emerged as a powerful strategy. A notable example involves the reaction of aniline (B41778) with benzaldehyde (B42025) and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid, which can then be further modified. austinpublishinggroup.com This approach highlights the convergence of starting materials to rapidly build molecular complexity.
Iron(III) catalysis has been employed in the sequential condensation, cyclization, and aromatization of 1,3-dicarbonyl compounds with 2-ethynylanilines to produce substituted quinolines, showcasing the utility of environmentally benign catalysts. rsc.org Another innovative approach utilizes aryne chemistry for the synthesis of phenoxy-substituted quinolines, demonstrating the versatility of modern synthetic tools. nih.gov
Targeted Functionalization Strategies via C-H Activation and Cross-Coupling
Direct C-H activation has become a transformative strategy in organic synthesis, allowing for the direct formation of C-C and C-heteroatom bonds, thus streamlining synthetic routes. sigmaaldrich.cnnih.gov For quinoline systems, this approach enables the selective functionalization at various positions. The regioselectivity of C-H activation on the quinoline ring is often directed by the catalyst and any directing groups present on the substrate. nih.gov
Palladium-catalyzed C-H arylation is a prominent method for introducing aryl groups onto the quinoline scaffold. nih.gov For instance, the C2-arylation of quinolines can be achieved through a double C-H activation process, often requiring an oxidant like a silver or copper salt to regenerate the active catalyst. nih.gov Rhodium-catalyzed reactions have also been developed for the C-H amination of quinazolines, a related heterocyclic system, demonstrating the potential for introducing nitrogen-containing functionalities. researchgate.net
Cross-coupling reactions are indispensable tools for the synthesis of complex molecules. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is highly effective for creating C-C bonds. acs.org This reaction could be strategically employed in the synthesis of this compound, for example, by coupling a brominated quinoline precursor with a phenylboronic acid derivative, or vice versa. Other cross-coupling reactions like the Heck and Sonogashira reactions also offer powerful means to further functionalize the quinoline core. acs.org A dual catalytic system for cross-electrophile coupling has been developed, expanding the scope of accessible transformations. nih.gov
Exploration of Green Chemistry Principles in Quinoline Synthesis
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to quinoline synthesis. ijpsjournal.comnih.gov A significant focus has been on the use of environmentally benign solvents, particularly water. organic-chemistry.orgacs.org The Friedländer reaction, for example, has been successfully performed in water without a catalyst, offering a sustainable alternative to traditional methods that often rely on organic solvents and harsh catalysts. organic-chemistry.org
The use of reusable and non-toxic catalysts is another key aspect of green quinoline synthesis. Nanocatalysts, such as those based on iron oxide or silica (B1680970) sulfuric acid, have shown high efficiency and can often be recovered and reused multiple times, reducing both cost and environmental impact. nih.govacs.org Zeolites have also been employed as heterogeneous catalysts for the solvent-free synthesis of 2,4-disubstituted quinolines, providing a green and efficient approach. rsc.org
Energy efficiency is also a critical consideration. Microwave and ultrasound-assisted syntheses have been explored as alternatives to conventional heating, often leading to shorter reaction times and improved yields. ijpsjournal.comnih.gov These methods align with the green chemistry goal of minimizing energy consumption.
Reaction Mechanism Elucidation and Intermediate Characterization
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The Friedländer synthesis, for instance, can proceed through two plausible mechanisms. wikipedia.org In one pathway, an aldol (B89426) addition occurs first, followed by cyclization and dehydration. Alternatively, the initial step can be the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. wikipedia.orgorganic-chemistry.org Studies have suggested that under common basic or acidic conditions, the rate-limiting step is the initial intermolecular aldol condensation. cdnsciencepub.com
Mechanistic studies of C-H activation reactions on quinolines have revealed the intricate role of the catalyst and ligands. For palladium-catalyzed C8 arylation of quinoline N-oxides, acetic acid was found to be a crucial component, acting as a ligand that directs the cyclopalladation to the C8 position. nih.gov The mechanism can involve a Pd(II)/Pd(IV) catalytic cycle, where an oxidant is required to regenerate the active catalyst. nih.gov In other cases, a Pd(0)/Pd(II) pathway involving oxidative addition and reductive elimination is proposed. nih.gov
The mechanism of the Skraup-Doebner-Von Miller quinoline synthesis has been investigated using isotopic labeling studies. These experiments have suggested a fragmentation-recombination mechanism, where the aniline initially undergoes a conjugate addition to an α,β-unsaturated ketone, followed by fragmentation and subsequent recombination to form the quinoline product. nih.gov
Control of Regioselectivity in Quinoline Functionalization
Controlling the position of functionalization on the quinoline ring is a significant challenge in synthetic chemistry. The inherent electronic properties of the quinoline nucleus often favor reaction at specific positions. However, various strategies have been developed to achieve regioselective functionalization.
Directed metalation, using organolithium or magnesium reagents, allows for the selective deprotonation and subsequent functionalization at specific positions, often guided by a directing group. acs.org For example, a sequence of Br/Mg exchange and direct magnesiation reactions has been used to achieve regioselective functionalization at the C2, C3, and C4 positions of a quinoline derivative. acs.org
The choice of catalyst and reaction conditions can also profoundly influence regioselectivity. In palladium-catalyzed C-H functionalization, the ligand can play a key role in directing the reaction to a specific C-H bond. nih.gov For example, the use of certain ligands can favor C8 functionalization over the electronically preferred C2 position. nih.gov
Photochemical methods have also been shown to provide regioselective control in quinoline synthesis. The photocyclization of substituted benzylidenecyclopentanone oximes can lead to specific substitution patterns on the resulting annulated quinoline, depending on the electronic nature and position of the substituents on the starting material. rsc.org Furthermore, electrophile-driven cyclization reactions, such as iodocyclization, can provide highly regioselective routes to functionalized quinolines. acs.orgscilit.com
Theoretical and Computational Studies of 2 4 Bromophenyl 4 Phenylquinoline
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(4-Bromophenyl)-4-phenylquinoline. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's structure and orbital distributions. northwestern.eduresearchgate.net
The electronic structure is primarily characterized by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor, while the LUMO is the orbital most likely to accept an electron. espublisher.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and electronic excitability. A smaller gap generally suggests that the molecule is more easily excitable and more chemically reactive.
For this compound, calculations typically show that the HOMO is delocalized across the electron-rich quinoline (B57606) ring system and the 4-phenyl substituent. In contrast, the LUMO is often distributed over the quinoline core and the 2-(4-Bromophenyl) group. This distribution influences the charge transfer characteristics upon electronic excitation. The presence of the bromine atom can also subtly influence the orbital energies through its inductive and resonance effects.
Table 1: Representative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.95 | Distributed over quinoline and bromophenyl moieties |
| HOMO | -5.80 | Delocalized across the quinoline and phenyl rings |
| HOMO-LUMO Gap | 3.85 | Indicator of chemical stability and excitability |
Note: Data are representative values based on typical DFT calculations (e.g., B3LYP/6-31G(d) level of theory) for similar aromatic heterocyclic compounds.
Density Functional Theory (DFT) for Ground and Excited State Properties
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying medium to large-sized molecules. espublisher.comnih.gov For this compound, DFT calculations are first used to determine the optimized molecular geometry in its ground electronic state. This involves finding the lowest energy conformation by calculating forces on the atoms and minimizing them. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained from this process. mdpi.com
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. researchgate.netrsc.org TD-DFT can predict vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without a change in molecular geometry. These energies are fundamental to understanding the molecule's absorption spectrum. Associated with each excitation is an oscillator strength, a theoretical measure of the intensity of the corresponding absorption band. nih.gov Calculations for this compound typically predict strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic system.
Table 2: Calculated Ground and Excited State Properties via DFT and TD-DFT
| Property | Calculated Value | Method |
|---|---|---|
| Ground State Dipole Moment | 2.15 Debye | DFT/B3LYP |
| First Vertical Excitation Energy (S0 → S1) | 3.98 eV (311 nm) | TD-DFT/B3LYP |
| Oscillator Strength (f) for S1 | 0.45 | TD-DFT/B3LYP |
Note: Values are illustrative and based on standard computational protocols for quinoline derivatives.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a single, static minimum-energy structure, molecules in reality are dynamic entities. This compound possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl and bromophenyl rings to the quinoline core. Molecular Dynamics (MD) simulations are used to explore this flexibility and map the molecule's conformational landscape. nih.gov
In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of different rotational states (conformers) and the energy barriers between them. By running simulations for nanoseconds or longer, a statistical understanding of the preferred conformations in different environments (e.g., in a vacuum or in a solvent) can be achieved.
For this compound, MD simulations would reveal the distribution of dihedral angles between the quinoline core and the two phenyl substituents. The results typically show that a fully planar conformation is energetically unfavorable due to steric hindrance between hydrogen atoms. Instead, the phenyl rings are twisted out of the plane of the quinoline ring by a certain angle. Understanding this conformational preference is crucial as it directly impacts the molecule's electronic properties and how it interacts with its environment.
Table 3: Predicted Dihedral Angle Distributions from Molecular Dynamics
| Dihedral Angle | Most Probable Angle (degrees) | Description |
|---|---|---|
| Quinoline - Phenyl Ring | ± 35° | Rotation around the C4-C(phenyl) bond |
Note: Data are hypothetical, representing typical results from MD simulations of biaryl systems.
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting various spectroscopic data. ias.ac.inmdpi.com By simulating spectra, researchers can confirm molecular structures and assign experimental peaks to specific molecular motions or electronic transitions.
Vibrational Spectroscopy (IR and Raman): After obtaining the optimized geometry from DFT calculations, a frequency analysis can be performed. This calculation yields the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate the infrared (IR) and Raman spectra. These simulations help in assigning the vibrational modes of the molecule, such as C-H stretches, C=C aromatic ring stretches, and C-Br vibrations. ias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensor for each nucleus. nih.gov These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental data to aid in structure elucidation and signal assignment. mdpi.com
UV-Visible Spectroscopy: The excitation energies and oscillator strengths calculated using TD-DFT (as discussed in section 3.2) can be used to generate a theoretical UV-Vis absorption spectrum. ehu.es By plotting the oscillator strengths against the calculated wavelengths and applying a broadening function, a simulated spectrum is produced that can be compared with experimental measurements.
Table 4: Computationally Predicted Spectroscopic Data
| Spectrum | Predicted Peak/Shift | Assignment |
|---|---|---|
| IR | ~1595 cm⁻¹ | Aromatic C=C stretching |
| ~830 cm⁻¹ | C-H out-of-plane bending (para-substituted ring) | |
| ~1070 cm⁻¹ | C-Br stretching | |
| ¹³C NMR | ~120-140 ppm | Aromatic carbons |
| ~150-160 ppm | Quinoline carbons adjacent to nitrogen |
| UV-Vis | ~311 nm | Strong π-π* transition |
Note: These are representative values based on DFT calculations for similar molecular structures.
Reactivity Descriptors and Reaction Pathway Modeling
Theoretical calculations can predict the chemical reactivity of this compound. Reactivity descriptors derived from the electronic structure provide a quantitative measure of where and how a molecule is likely to react.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the region around the quinoline's nitrogen atom. Regions of positive potential (blue) are electron-poor and are targets for nucleophiles.
Fukui Functions and Local Softness: These "conceptual DFT" descriptors identify the most reactive sites within a molecule more rigorously. The Fukui function indicates the change in electron density at a specific point when an electron is added or removed. This helps pinpoint the exact atoms most likely to participate in nucleophilic or electrophilic reactions.
Global Reactivity Descriptors: Properties like the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and electrophilicity index can be calculated to provide a general measure of the molecule's stability and reactivity.
Beyond predicting reactivity sites, computational chemistry can also model entire reaction pathways. By locating the transition state (the energy maximum along a reaction coordinate) connecting reactants and products, the activation energy for a potential reaction can be calculated. This is crucial for understanding reaction mechanisms and predicting reaction rates, for example, in potential functionalization reactions on the quinoline or phenyl rings.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Bromophenyl 4 Phenylquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of complex molecules like 2-(4-Bromophenyl)-4-phenylquinoline. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the connectivity and chemical environment of each atom can be mapped.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their hybridization and electronic environment. For 2-(4-Bromophenyl)quinoline, characteristic signals for the quinoline (B57606) and bromophenyl rings are observed. rsc.org The carbon attached to the bromine atom would show a distinct chemical shift, and the quaternary carbons of the quinoline system would also be identifiable. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for 2-(4-Bromophenyl)quinoline in CDCl₃ rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | 8.20 (d, J = 8.4 Hz, 1H) | Quinoline proton |
| ¹H | 8.15 (d, J = 8.4 Hz, 1H) | Quinoline proton |
| ¹H | 8.09 – 7.99 (m, 2H) | Bromophenyl protons |
| ¹H | 7.81 (d, J = 8.4 Hz, 2H) | Bromophenyl protons |
| ¹H | 7.78 – 7.70 (m, 1H) | Quinoline proton |
| ¹H | 7.68 – 7.60 (m, 2H) | Quinoline protons |
| ¹H | 7.57 – 7.49 (m, 1H) | Quinoline proton |
| ¹³C | 156.0, 148.2, 138.4, 137.0 | Quaternary carbons |
| ¹³C | 131.9, 129.9, 129.7, 129.1 | Aromatic CH carbons |
| ¹³C | 127.5, 127.2, 126.5, 123.9 | Aromatic CH carbons |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected.
For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M+). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a doublet (M+ and M+2) of approximately equal intensity. This isotopic signature is a key identifier for bromine-containing compounds.
The fragmentation of the molecular ion would likely proceed through cleavage of the bonds connecting the phenyl and bromophenyl rings to the quinoline core. Common fragmentation pathways for aromatic systems involve the loss of small neutral molecules or radicals. The study of fragmentation patterns in similar molecules, such as ketamine analogues and other aromatic compounds, provides a framework for predicting the fragmentation of this compound. mdpi.comstackexchange.com
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| [M]+, [M+2]+ | Molecular ion | Confirms molecular weight and presence of bromine |
| [M - Br]+ | Loss of a bromine radical | Indicates a primary fragmentation pathway |
| [M - C₆H₅]+ | Loss of a phenyl radical | Cleavage of the phenyl-quinoline bond |
| [M - C₆H₄Br]+ | Loss of a bromophenyl radical | Cleavage of the bromophenyl-quinoline bond |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of a closely related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine , offers valuable insights into the likely solid-state conformation. researchgate.net In this pyridine (B92270) derivative, the phenyl rings are twisted with respect to the central pyridine ring, with dihedral angles of 19.56°, 27.54°, and 30.51°. researchgate.net A similar non-planar arrangement would be expected for this compound due to steric hindrance between the aromatic rings.
The crystallographic data for such a compound would be presented in a standardized format, including the crystal system, space group, and unit cell dimensions.
Table 3: Representative Crystallographic Data for a Substituted Phenylpyridine researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The shape of the unit cell |
| Space Group | P2₁/c | The symmetry elements within the unit cell |
| a (Å) | 8.9837 | Unit cell dimension |
| b (Å) | 21.5202 | Unit cell dimension |
| c (Å) | 9.6108 | Unit cell dimension |
| β (°) | 105.5940 | Unit cell angle |
Vibrational Spectroscopy (Infrared and Raman) for Advanced Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's chemical bonds. These techniques are complementary and offer detailed information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. For the similar compound 2-(4-bromophenyl)-6-chloro-4-phenylquinoline , the FTIR spectrum shows characteristic absorption bands in the fingerprint region (1600-1350 cm⁻¹), which are highly specific to the molecule. ijlaindia.orgresearchgate.net
Key expected vibrational modes for this compound would include:
Aromatic C-H stretching vibrations typically above 3000 cm⁻¹.
C=C and C=N stretching vibrations of the quinoline and phenyl rings in the 1600-1400 cm⁻¹ region.
Aromatic C-H in-plane and out-of-plane bending vibrations in the 1300-650 cm⁻¹ region.
The C-Br stretching vibration, which would appear at a lower frequency, typically in the 700-500 cm⁻¹ range.
Table 4: Representative Vibrational Frequencies for a Substituted Phenylquinoline Derivative ijlaindia.orgresearchgate.net
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
|---|---|---|
| ~3050 | Aromatic C-H stretch | IR/Raman |
| 1600-1350 | Aromatic C=C and C=N stretch | IR/Raman |
| ~1353 | Aromatic ring stretching | IR |
| 1000-600 | Phenyl group bending | IR |
Advanced Ultraviolet-Visible Absorption Studies for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For conjugated aromatic systems like this compound, the most significant electronic transitions are typically π → π* transitions.
The extended π-system of the quinoline and phenyl rings would result in strong absorption in the UV region. libretexts.org The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents. The bromine atom and the additional phenyl ring are expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted quinoline. researchgate.net
The absorption spectrum of this compound would likely show multiple bands corresponding to different π → π* transitions within the aromatic system. The presence of the nitrogen atom's lone pair of electrons could also give rise to weaker n → π* transitions. libretexts.org
Table 5: Expected Electronic Transitions and Absorption Maxima for this compound
| Electronic Transition | Typical Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π → π* | 250 - 400 | Strong |
Photophysical Properties and Optoelectronic Applications Research of 2 4 Bromophenyl 4 Phenylquinoline
Absorption and Emission Spectroscopy: Electronic Transitions and Spectral Characteristics
The electronic absorption and emission spectra of 2,4-diphenylquinoline (B373748) derivatives are primarily governed by π-π* electronic transitions within the conjugated quinoline (B57606) core and the attached phenyl rings. The absorption spectrum of compounds in this family typically exhibits strong bands in the ultraviolet (UV) region. For instance, methoxy-substituted 2,4-diphenyl quinolines show absorption peaks around 330 nm. aip.org It is anticipated that 2-(4-Bromophenyl)-4-phenylquinoline would display similar absorption characteristics, with the main absorption bands likely located in the 300-350 nm range. The substitution of a bromine atom on the phenyl ring at the 2-position is not expected to cause a major shift in the primary absorption wavelength compared to an unsubstituted phenyl ring, but it may influence the molar extinction coefficient.
The fluorescence emission of 2,4-diphenylquinoline derivatives is a result of radiative decay from the lowest excited singlet state (S1) to the ground state (S0). These compounds are often blue emitters. For example, a quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline, has been utilized as a blue-emitting material in OLEDs, with an emission peak at 425 nm. researchgate.netuconn.edu Based on this, this compound is expected to be a blue-emitting fluorophore, with its emission maximum likely falling within the 400-450 nm range in common organic solvents. The specific emission wavelength and the Stokes shift—the difference between the absorption and emission maxima—would be influenced by the solvent polarity and the specific electronic effects of the bromo-phenyl substituent.
Table 1: Expected Photophysical Properties of this compound
| Property | Expected Range/Value | Basis of Expectation |
|---|---|---|
| Absorption Maximum (λabs) | 300 - 350 nm | Comparison with substituted 2,4-diphenylquinolines aip.org |
| Emission Maximum (λem) | 400 - 450 nm | Comparison with blue-emitting quinoline derivatives researchgate.netuconn.edu |
| Stokes Shift | 50 - 100 nm | General observation for this class of fluorophores |
Excited State Dynamics: Fluorescence Lifetimes and Quantum Yields
The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. For many quinoline derivatives, the PLQY can be quite high, making them suitable for light-emitting applications. The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is typically in the nanosecond range for fluorescent organic molecules.
The presence of the bromine atom in this compound is a critical factor influencing its excited-state dynamics. The heavy-atom effect of bromine is known to enhance the rate of intersystem crossing (ISC), the non-radiative transition from a singlet excited state to a triplet excited state (T1). This enhanced ISC can lead to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime, as the non-radiative decay pathway to the triplet state becomes more competitive with radiative decay from the singlet state. However, without experimental data, the precise impact on the PLQY and τf of this compound remains speculative.
Investigation of Thermally Activated Delayed Fluorescence (TADF) and Phosphorescence Phenomena
The enhanced intersystem crossing induced by the bromine atom also opens up the possibility of observing phosphorescence, which is radiative decay from the T1 state to the S0 ground state. Phosphorescence is typically a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. At room temperature, phosphorescence is often quenched by molecular motion and oxygen, but it can be observed in rigid matrices or at low temperatures.
Furthermore, the small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) in some organic molecules can lead to a phenomenon known as thermally activated delayed fluorescence (TADF). In TADF materials, excitons in the T1 state can undergo reverse intersystem crossing (RISC) back to the S1 state through thermal activation, followed by fluorescence. nih.govchemistryviews.org This process allows for the harvesting of both singlet and triplet excitons, potentially leading to near 100% internal quantum efficiency in OLEDs. mdpi.com
For this compound, the presence of the bromine atom could potentially lead to a small ΔEST, making it a candidate for a TADF emitter. The investigation of TADF would involve measuring the temperature dependence of the emission and time-resolved spectroscopy to identify the delayed fluorescence component.
Energy Transfer Mechanisms and Luminescence Quenching Studies
In a solid-state device or in concentrated solutions, the luminescence of this compound can be affected by various energy transfer processes. Förster resonance energy transfer (FRET) and Dexter energy transfer are the two primary mechanisms. FRET is a non-radiative, long-range dipole-dipole coupling process, while Dexter energy transfer is a short-range process requiring wavefunction overlap.
Potential as Emitters in Organic Light-Emitting Diodes (OLEDs) and Related Devices
The expected blue emission, coupled with the good electron-transporting properties and stability of the quinoline core, makes this compound a promising candidate as an emitter in OLEDs. Quinoline-based materials have been successfully used in OLEDs, demonstrating bright blue emission and low turn-on voltages. researchgate.netuconn.edu
If this compound exhibits efficient TADF, its potential for use in high-efficiency OLEDs would be significantly enhanced. TADF emitters allow for the conversion of non-emissive triplet excitons into emissive singlet excitons, overcoming the 25% internal quantum efficiency limit of conventional fluorescent OLEDs. chemistryviews.orgmdpi.com Boron compounds exhibiting TADF have been used to construct high-performance OLEDs with high external quantum efficiencies and long operational lifetimes. chemistryviews.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-diphenylquinoline |
Electrochemical Behavior and Redox Chemistry of 2 4 Bromophenyl 4 Phenylquinoline
Cyclic Voltammetry and Square Wave Voltammetry for Redox Potentials
The redox properties of 2-(4-Bromophenyl)-4-phenylquinoline can be effectively investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). These methods provide insights into the potentials at which the molecule undergoes oxidation and reduction, as well as the reversibility of these electron transfer processes.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time. When the potential reaches a set limit, the ramp is inverted. This cycling of potential can reveal the electrochemical behavior of a species over a wide potential range. For this compound, the quinoline (B57606) nitrogen and the aromatic rings are the primary sites for electrochemical activity. The presence of the electron-withdrawing bromine atom on one of the phenyl rings is expected to influence the reduction potential, making the molecule easier to reduce compared to its non-brominated analog. The oxidation process would likely involve the quinoline ring system and the phenyl substituents.
Square Wave Voltammetry (SWV) is a large-amplitude differential technique that offers high sensitivity and speed. mdpi.comrsc.org The waveform consists of a square wave superimposed on a potential staircase. mdpi.comrsc.org The current is sampled at the end of each forward and reverse pulse, and the difference in current is plotted against the base potential. mdpi.com This method is particularly useful for determining the formal reduction potentials with high accuracy and for studying reaction mechanisms. rsc.org In the context of this compound, SWV would be instrumental in resolving closely spaced redox events and in quantifying low concentrations of the analyte.
Based on studies of structurally similar aryl-substituted quinolines, the reduction of this compound is anticipated to be a quasi-reversible or irreversible process, occurring at a potential influenced by the solvent and supporting electrolyte. The initial reduction would likely involve the formation of a radical anion localized on the quinoline moiety. The oxidation process, occurring at more positive potentials, would correspond to the removal of an electron to form a radical cation.
Table 1: Hypothetical Redox Potentials of this compound in Acetonitrile with 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF6) vs. Ag/AgCl
| Technique | Process | Potential (V) | Characteristics |
| CV | Reduction (Epc) | -1.9 to -2.2 | Quasi-reversible/Irreversible |
| Oxidation (Epa) | +1.5 to +1.8 | Irreversible | |
| SWV | Reduction (Ep) | -1.85 to -2.15 | Well-defined peak |
| Oxidation (Ep) | +1.45 to +1.75 | Well-defined peak |
Note: The data in this table is illustrative and based on trends observed for similar quinoline derivatives. Actual experimental values may vary.
Mechanistic Studies of Electron Transfer Processes
The electron transfer (ET) mechanisms for this compound are expected to be complex, involving the conjugated π-system of the entire molecule. The initial reduction likely leads to a radical anion where the unpaired electron is delocalized over the quinoline ring and the phenyl substituents. The stability of this radical anion will be influenced by the electron-withdrawing nature of the bromine atom.
Further reduction could lead to the formation of a dianion. The mechanism of these multi-electron transfer processes can be elucidated by analyzing the effect of scan rate on the cyclic voltammograms. For a simple reversible process, the peak current is proportional to the square root of the scan rate. Deviations from this relationship can indicate coupled chemical reactions or adsorption phenomena.
Theoretical studies, such as those employing density functional theory (DFT), can complement experimental findings by providing insights into the molecular orbitals involved in the redox processes. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are key indicators of the oxidation and reduction potentials, respectively. For this compound, the LUMO is expected to be centered primarily on the quinoline ring, indicating that this is the most likely site for the initial electron acceptance.
Electrochemical Polymerization and Film Formation
The structure of this compound, with its multiple aromatic rings, suggests the possibility of electrochemical polymerization. This process, known as electropolymerization, involves the repeated oxidation or reduction of the monomer at an electrode surface, leading to the formation of a conductive polymer film. The presence of the bromophenyl group could potentially facilitate this process through electroreductive dehalogenation and subsequent radical coupling, a known route for forming C-C bonds.
Alternatively, oxidative electropolymerization could occur through the coupling of radical cations formed at the phenyl or quinoline rings. The resulting polymer, poly(this compound), would be a conjugated material with potentially interesting electronic and optical properties. The thickness, morphology, and properties of the polymer film can be controlled by the electrochemical parameters such as the potential range, scan rate, and monomer concentration. The successful formation of polymer films from other quinoline derivatives supports the feasibility of this process.
Application in Advanced Electrochemical Sensors and Devices
Quinoline derivatives have been explored for their potential in electrochemical sensing applications due to their ability to interact with various analytes and their inherent electrochemical activity. nih.gov The this compound molecule could serve as a platform for the development of novel electrochemical sensors.
The quinoline nitrogen can act as a binding site for metal ions, and this interaction can be transduced into a measurable electrochemical signal. Furthermore, the polymer film of poly(this compound) could be used to modify electrode surfaces, enhancing their sensitivity and selectivity towards specific analytes. The porous and conductive nature of such a film could facilitate the detection of various organic and inorganic species. Molecular imprinting techniques could also be combined with the electropolymerization of this compound to create highly selective sensors for target molecules. rsc.org
Electrochromic Phenomena and Material Development
Electrochromism is the phenomenon where a material changes its color in response to an applied electrical potential. Conjugated polymers, such as those that could be formed from this compound, are prime candidates for electrochromic materials. The color changes in these materials are due to the alteration of their electronic structure upon doping (oxidation or reduction), which modifies their light absorption properties.
A polymer derived from this compound would likely exhibit multiple color states corresponding to its neutral, oxidized (p-doped), and reduced (n-doped) forms. The presence of the quinoline and bromophenyl groups would influence the specific colors observed. Research on other quinoline-based polymers has demonstrated their potential in electrochromic devices (ECDs), which have applications in smart windows, displays, and mirrors. nih.gov The development of electrochromic materials based on this compound could lead to new devices with tailored optical properties.
Reactivity and Derivatization Strategies for 2 4 Bromophenyl 4 Phenylquinoline
The strategic placement of a bromine atom on the C2-phenyl group and the presence of multiple aromatic rings make 2-(4-bromophenyl)-4-phenylquinoline a versatile scaffold for chemical modification. Its reactivity is dominated by the transformations of the carbon-bromine bond and the functionalization of its quinoline (B57606) and phenyl moieties. These modifications are crucial for developing novel materials and biologically active compounds.
Coordination Chemistry and Ligand Design with 2 4 Bromophenyl 4 Phenylquinoline
Metal Chelation Studies and Complex Formation
Quinoline (B57606) and its derivatives are well-established N-donor ligands in coordination chemistry. The nitrogen atom in the heterocyclic ring readily coordinates to metal centers, acting as a Lewis base. In the case of 2-(4-Bromophenyl)-4-phenylquinoline, the molecule is expected to function primarily as a monodentate ligand through its quinoline nitrogen. However, the aryl substituents can influence the coordination behavior through steric hindrance and electronic effects.
The formation of chelate rings, which typically enhances the stability of metal complexes, often requires ligands with multiple donor atoms positioned to form five- or six-membered rings with the metal ion. researchgate.net While this compound itself is a monodentate ligand, its derivatives can be designed to be multidentate. For instance, the incorporation of coordinating groups on the phenyl or bromophenyl rings could transform it into a bidentate or tridentate chelating agent.
The general approach to complex formation involves reacting the quinoline-based ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the metal ion, and the reaction conditions dictate the final structure of the coordination compound. For related nitrogen-containing heterocyclic ligands, complexation with transition metals like Cu(II), Ni(II), Co(II), and Zn(II) has been widely studied, often resulting in complexes with defined geometries such as tetrahedral or square planar. nih.gov
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with quinoline-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. A general procedure involves dissolving the ligand and the metal salt, such as a metal acetate (B1210297) or chloride, in an alcoholic solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture for several hours. nih.gov The resulting metal complex often precipitates from the solution upon cooling or after a period of undisturbed crystallization. researchgate.net
The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques to determine their structure and composition.
Elemental Analysis: Confirms the empirical formula of the complex.
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the coordination of the ligand to the metal. A shift in the C=N stretching frequency of the quinoline ring upon complexation is a key indicator of metal-ligand bond formation. ijlaindia.org The presence of characteristic bands for other functional groups is also confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligand and its complexes, particularly for diamagnetic metal ions like Zn(II). tubitak.gov.tr Changes in the chemical shifts of the protons and carbons near the coordination site provide evidence of complex formation.
UV-Visible Spectroscopy: Gives insight into the electronic transitions within the complex, including ligand-centered and metal-to-ligand charge transfer (MLCT) bands.
| Technique | Observation | Inference |
| FTIR | Shift in C=N stretching vibration | Coordination of quinoline nitrogen to the metal center. ijlaindia.org |
| NMR | Change in chemical shifts of aromatic protons | Confirmation of complex formation with diamagnetic metals. tubitak.gov.tr |
| UV-Vis | Appearance of new absorption bands | Electronic transitions (e.g., MLCT) in the complex. researchgate.net |
| X-ray | Determination of bond lengths and angles | Definitive structure and geometry of the complex. researchgate.net |
Investigation of Ligand-Metal Electronic and Structural Interactions
The interaction between this compound and a metal center is governed by a combination of electronic and structural factors. The quinoline nitrogen acts as a σ-donor, while the extended aromatic system can participate in π-accepting or π-donating interactions, classifying it as a "non-innocent" ligand. nih.gov
Electronic Interactions: The electronic properties of the metal complexes are heavily influenced by the nature of the metal and the ligand. UV-visible absorption spectroscopy is a primary tool for probing these interactions. The spectra of these complexes are expected to show intense ligand-centered (π→π) transitions and potentially lower energy metal-to-ligand charge transfer (MLCT) bands, where electron density is transferred from the metal d-orbitals to the π orbitals of the quinoline ligand. The position and intensity of these bands are sensitive to the substituents on the quinoline ring and the identity of the metal ion. researchgate.net
Structural Interactions: Single-crystal X-ray diffraction is the most powerful technique for elucidating the precise three-dimensional structure of these complexes. Key structural parameters include:
Coordination Geometry: The arrangement of the ligands around the metal center can be, for example, tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry. nih.gov
Bond Lengths and Angles: The metal-nitrogen bond length is a direct measure of the strength of the coordination bond.
Intermolecular Interactions: In the solid state, π-π stacking interactions between the aromatic rings of the quinoline ligands are common and can lead to the formation of supramolecular architectures. researchgate.net The planarity of the quinoline system and its large surface area facilitate these interactions. The angle between the phenyl and quinoline rings is another important structural feature. researchgate.net
Studies on structurally similar ligands like 4'-phenyl-2,2':6',2''-terpyridine have shown that π-π stacking interactions can control the self-assembly of their metal complexes. researchgate.net Similar effects can be anticipated for complexes of this compound.
| Interaction Type | Description | Probing Technique |
| σ-Donation | Donation of lone pair electrons from the quinoline nitrogen to the metal. | X-ray Crystallography (M-N bond length) |
| π-Interactions | Delocalization of electrons between metal d-orbitals and ligand π-system. | UV-Visible Spectroscopy (MLCT bands) |
| π-π Stacking | Non-covalent interaction between aromatic rings of adjacent molecules. | X-ray Crystallography (intermolecular distances) |
Catalytic Applications of Quinoline-Based Metal Complexes
Metal complexes containing quinoline and related heterocyclic ligands, such as terpyridines, have demonstrated significant potential as catalysts in a variety of organic transformations. nih.gov The ability of the ligand to stabilize different oxidation states of the metal center is crucial for its catalytic activity.
Potential catalytic applications for metal complexes of this compound could include:
Cross-Coupling Reactions: Terpyridine-metal complexes are known to be effective catalysts for C-C bond formation. nih.gov Similarly, quinoline-based complexes could potentially catalyze reactions like Suzuki or Heck couplings, where the bromophenyl group could also participate.
Oxidation Reactions: The quinoline ligand can support metal centers in various oxidation states, making them suitable for catalyzing oxidation reactions. For instance, iron terpyridine complexes have been used for the degradation of pollutants via oxidative processes. nih.gov
Hydrogenation Reactions: Some quinoline-based catalytic systems have been developed for hydrogenation reactions. mdpi.com
The catalytic performance of these complexes would be influenced by the choice of metal, the steric bulk of the phenyl and bromophenyl groups, and the electronic properties imparted by the ligand. While specific studies on the catalytic use of this compound complexes are not widely reported, the broader class of quinoline-based metal complexes shows significant promise in catalysis. mdpi.com
Luminescent Properties of Metal-Quinoline Coordination Compounds
Organic materials based on quinoline derivatives are of great interest for applications in organic light-emitting diodes (OLEDs) due to their high emission quantum efficiencies. ijlaindia.org The photophysical properties of these compounds can be tuned by chemical modification and by coordination to metal ions.
A structurally similar compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, has been synthesized and shown to be a blue light-emitting organic phosphor. ijlaindia.org In its solid state, upon excitation at 373 nm, it exhibits a strong emission peak at 422 nm, which lies in the blue region of the spectrum. This suggests that this compound and its metal complexes are also likely to be luminescent materials.
The luminescent properties of metal-quinoline coordination compounds arise from a variety of electronic transitions:
Ligand-Centered Emission: This is essentially fluorescence or phosphorescence originating from the quinoline ligand itself.
Metal-Centered Emission: This is more common for lanthanide complexes.
Charge Transfer Emission: Emission from a metal-to-ligand charge transfer (MLCT) state is common for transition metal complexes, particularly with d⁶ and d¹⁰ metals like Ru(II), Pt(II), and Cu(I). researchgate.net
The incorporation of a heavy atom like bromine in this compound can enhance spin-orbit coupling, which may promote phosphorescence. Coordination to a heavy metal ion would further enhance this effect, potentially leading to efficient phosphorescent emitters suitable for OLED applications. Platinum(II) complexes of 2,4-diarylquinolines, for example, display phosphorescence with emission wavelengths longer than 600 nm. researchgate.net The interplay between the organic ligand and the metal center offers a powerful strategy for designing luminescent materials with tailored properties. researchgate.net
| Compound/Complex Type | Expected Emission | Potential Application |
| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | Blue fluorescence (422 nm) ijlaindia.org | Blue OLEDs ijlaindia.org |
| Platinum(II) 2,4-diarylquinoline complexes | Red phosphorescence (>600 nm) researchgate.net | Phosphorescent OLEDs, Chemosensors researchgate.net |
| This compound complexes | Potentially tunable fluorescence/phosphorescence | OLEDs, Luminescent probes |
Supramolecular Chemistry and Self Assembly of 2 4 Bromophenyl 4 Phenylquinoline Derivatives
Exploration of Non-Covalent Interactions (e.g., π-π stacking, C-H···X interactions)
The supramolecular behavior of 2-(4-Bromophenyl)-4-phenylquinoline is governed by a variety of non-covalent interactions, which dictate the packing of molecules in the solid state and their association in solution. These weak interactions are crucial in crystal engineering and the stabilization of solid-state structures.
Halogen Bonding and other C-H···X Interactions: The presence of a bromine atom on the phenyl ring at the 2-position introduces the possibility of specific and directional non-covalent interactions.
Halogen Bonding (C-Br···N/O): The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of the quinoline (B57606) ring of an adjacent molecule. This type of interaction is increasingly recognized for its strength and directionality in designing crystal structures.
C-H···Br Interactions: The bromine atom can also act as a weak hydrogen bond acceptor, forming C-H···Br contacts with hydrogen atoms from neighboring molecules.
C-H···N Interactions: The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor, leading to the formation of C-H···N interactions that help stabilize the supramolecular structure.
The interplay of these varied non-covalent forces determines the ultimate three-dimensional structure of self-assembled materials derived from this compound. Computational methods, such as Hirshfeld surface analysis, are valuable for quantifying the relative contributions of these different intermolecular contacts.
Design and Formation of Supramolecular Architectures
The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. The rigid and directional nature of the this compound scaffold makes it an excellent tecton (building block) for crystal engineering. By modifying substituents on the phenyl rings or the quinoline core, it is possible to tune the intermolecular forces and guide the assembly into specific architectures like layers, ribbons, or helical chains.
For example, studies on other N-donor ligands have shown that the introduction of specific functional groups can lead to predictable hydrogen-bonding motifs, resulting in exotic network structures. Similarly, derivatives of 2-phenylquinoline (B181262) have been synthesized to act as ligands that coordinate with metal ions, leading to the formation of complex, polynuclear metal-organic structures whose geometry is controlled by the preferences of the metal center. The this compound molecule, with its nitrogen atom, could be used in a similar fashion to create metallo-supramolecular assemblies.
The synthesis of various 2-arylquinoline derivatives has been extensively explored, often through multicomponent reactions like the Povarov reaction, which allows for the creation of a diverse library of compounds with different substitution patterns. This synthetic accessibility is crucial for systematically studying how structural modifications influence the resulting supramolecular architecture.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the binding of a smaller "guest" molecule within a larger "host" molecule. The well-defined structure of this compound, featuring a potential cleft formed by the angled phenyl and bromophenyl rings, suggests its utility as a host for small molecular guests. The binding would be driven by a combination of the non-covalent interactions discussed previously, including π-π stacking and van der Waals forces.
While specific host-guest studies on this compound are not available, related quinoline derivatives have been explored for their molecular recognition capabilities. For instance, quinoline-based hybrid molecules have been designed to recognize and bind to biological targets like peptides, driven by hydrogen bonding and π-π interactions. Furthermore, the general principles of molecular recognition have been applied to design quinoline derivatives that can selectively bind specific metal ions. This capacity for molecular recognition is fundamental to applications in sensing and separation science.
Directed Self-Assembly on Surfaces and Interfaces
The controlled organization of molecules on solid surfaces is a key goal in nanotechnology and materials science. The self-assembly of functional molecules on surfaces can lead to the formation of highly ordered monolayers with specific chemical and physical properties.
There is potential for this compound derivatives to form self-assembled monolayers (SAMs). By introducing a suitable anchoring group, such as a thiol (-SH) or carboxylic acid, the molecule could be directed to assemble on surfaces like gold or metal oxides. A study on a thiol-functionalized quinoline derivative, 6-(10'-thiol-decaoxy) quinoline, demonstrated the formation of a highly organized and closely-packed SAM on a gold surface. The orientation of the quinoline molecules within this monolayer was precisely determined, showing a distinct tilt and twist relative to the surface normal. This work provides a clear blueprint for how this compound could be similarly functionalized to achieve controlled surface assembly, enabling the creation of surfaces with tailored wettability, electronic, or sensing properties.
Stimuli-Responsive Supramolecular Materials
Stimuli-responsive materials can change their properties in response to external triggers like light, heat, pH, or chemical analytes. This "smart" behavior is often achieved by leveraging the dynamic and reversible nature of non-covalent bonds within a supramolecular assembly
Advanced Materials Science Applications of 2 4 Bromophenyl 4 Phenylquinoline
Organic Semiconductors for Transistor Applications
The development of organic semiconductors is a cornerstone of next-generation flexible and transparent electronics. Quinoline (B57606) derivatives, with their extended π-conjugated systems, are being actively investigated for their charge-transport properties. Phenylquinoline derivatives, in particular, have been utilized as efficient interfacial layer (IL) materials in organic thin-film transistors (OTFTs). These interfacial layers can significantly enhance device performance by improving charge injection and extraction at the electrode-semiconductor interface.
While direct studies on 2-(4-Bromophenyl)-4-phenylquinoline for the active channel layer in OTFTs are not extensively documented, its structural motifs suggest potential in this area. The 2,4-diarylquinoline structure provides a robust, planar backbone conducive to intermolecular π-π stacking, a critical factor for efficient charge hopping. The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the frontier molecular orbital energy levels (HOMO and LUMO), which are key parameters in determining the semiconductor's charge-carrying capabilities (n-type or p-type) and its compatibility with various electrode materials.
Research on related 2,4-diarylquinolines has demonstrated that modifications to the aryl substituents can tune the electronic properties, leading to either hole or electron transport. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels to facilitate either hole or electron injection from the electrodes. This tunability is a significant advantage of organic semiconductors.
Table 1: Key Parameters of Representative Organic Semiconductors
| Compound/Material Class | Mobility (cm²/Vs) | On/Off Ratio | Application Note |
| Pentacene | ~1-5 | > 10⁶ | Benchmark p-type small molecule semiconductor. |
| P(NDI2OD-T2) | ~0.1-1 | > 10⁶ | Example of a high-performance n-type polymer semiconductor. |
| Phenylquinoline Derivatives (as IL) | N/A | N/A | Enhances mobility in other semiconductor layers by over 200%. mdpi.com |
The role of this compound could be twofold: as a primary semiconductor material or as a critical component in a blend or heterostructure, where its electronic properties could be harnessed to optimize device performance. Further research into the thin-film morphology and charge transport characteristics of this specific compound is warranted to fully assess its potential in transistor applications.
Photorefractive Materials and Non-Linear Optics
Photorefractive materials are capable of reversibly changing their refractive index in response to non-uniform illumination. This property is the basis for a range of applications in optical data storage, image processing, and dynamic holography. The photorefractive effect relies on a combination of photoconductivity and the electro-optic effect. Organic materials, including quinoline derivatives, have shown promise in this field due to their large electro-optic coefficients and the ease with which their properties can be tailored through chemical synthesis.
Non-linear optics (NLO) deals with the interaction of intense light with matter to produce new optical phenomena. Materials with significant NLO properties are crucial for technologies such as frequency conversion, optical switching, and optical limiting. The key to a molecule's NLO activity lies in its hyperpolarizability, which is related to the asymmetry of its electronic charge distribution and the presence of donor-acceptor groups connected by a π-conjugated system.
Theoretical studies on quinoline derivatives have indicated that they can possess significant second-order NLO responses. For example, a study on 4-(quinolin-2-ylmethylene)aminophenol demonstrated a good nonlinear optical response. mdpi.com The structure of this compound, with its extended aromatic system and the potential for charge transfer between the phenyl and bromophenyl substituents and the quinoline core, suggests that it could exhibit interesting NLO properties. The bromine atom, being an electron-withdrawing group, can enhance the molecular hyperpolarizability.
Table 2: Comparison of First Hyperpolarizability (β) for NLO Chromophores
| Compound | β (10⁻³⁰ esu) | Measurement/Calculation Method |
| p-Nitroaniline (pNA) | 9.2 | Experimental (EFISH) |
| 4-(quinolin-2-ylmethylene)aminophenol | Good NLO response | Theoretical (DFT) mdpi.com |
| Donor-substituted (p-R-phenyl)dimesitylboranes | Largest for strong donors | Experimental (EFISH) nih.gov |
Further experimental investigations, such as Electric Field-Induced Second Harmonic generation (EFISH) or Hyper-Rayleigh Scattering (HRS), are necessary to quantify the NLO response of this compound and to determine its potential for practical applications in photorefractive and NLO devices.
Integration into Polymer Matrices for Functional Composites
The incorporation of functional organic molecules into polymer matrices is a versatile strategy for creating advanced composite materials with tailored properties. These composites can combine the processability and mechanical robustness of the polymer with the unique optical or electronic functionalities of the organic additive. Quinoline derivatives, including this compound, can be integrated into various polymer hosts to develop materials for applications such as luminescent films, optical sensors, and down-converting layers for solar cells.
The compatibility of the quinoline derivative with the polymer matrix is a crucial factor for achieving a homogeneous dispersion and preventing phase separation, which can be detrimental to the material's performance. The phenyl and bromophenyl groups in this compound can enhance its solubility in common organic solvents and its compatibility with a range of polymer hosts.
For instance, quinoline-based chalcone (B49325) monomers have been polymerized and copolymerized with acrylic acid and hydroxyethylacrylate to create polymers with antimicrobial and drug-releasing properties. mdpi.com While this application is biological, the underlying principle of incorporating a functional quinoline moiety into a polymer backbone is directly relevant to materials science. A similar approach could be used to synthesize polymers with the this compound unit either as a pendant group or within the main chain, leading to polymers with intrinsic semiconducting or luminescent properties.
The development of functional polymer composites often involves a trade-off between the loading of the active molecule and the mechanical and optical properties of the final material. High loadings can lead to aggregation-induced quenching of luminescence or a decrease in the transparency of the composite. Therefore, careful optimization of the composite formulation is essential.
Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
Organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) are promising next-generation solar energy technologies that offer advantages such as low cost, flexibility, and transparency. In both types of devices, organic molecules play a critical role in light absorption and charge separation.
In DSSCs, a monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs sunlight and injects an electron into the conduction band of the semiconductor, initiating the process of current generation. Quinoline derivatives have been theoretically and experimentally investigated as potential photosensitizers in DSSCs. ijlaindia.orgresearchgate.netresearchgate.netsigmaaldrich.com Theoretical studies on new quinoline-derivative dyes have shown that it is possible to design molecules with a small band gap, favorable absorption properties, and appropriate molecular orbital energy levels for efficient electron injection into the TiO₂ and regeneration by the electrolyte. ijlaindia.orgresearchgate.net
In OPVs, a blend of an electron-donating and an electron-accepting organic material forms the active layer. The efficiency of the device depends on the absorption of sunlight, the dissociation of excitons at the donor-acceptor interface, and the transport of charges to the respective electrodes. Phenylquinoline derivatives have been shown to be effective as interfacial layer materials in OPVs, improving the power conversion efficiency. mdpi.com
Table 3: Photovoltaic Parameters of Selected DSSCs with Organic Dyes
| Dye | V_oc (V) | J_sc (mA/cm²) | FF | PCE (%) |
| N719 (Reference Ru-complex) | ~0.7-0.8 | ~15-20 | ~0.7 | ~10-11 |
| Quinoline-based dyes (Theoretical) | Favorable | Favorable | Favorable | Promising ijlaindia.orgresearchgate.net |
| Cz-2 (Di-carbazole-based) | - | - | - | Suitable for agrivoltaics mdpi.com |
While specific data for this compound in OPVs or DSSCs is not yet available, the general promise of the quinoline scaffold in these technologies suggests that it is a worthy candidate for future research.
Luminescent and Conductive Coatings Development
The development of luminescent and conductive coatings is crucial for a wide range of technologies, including displays, lighting, smart windows, and antistatic films. Organic molecules with strong luminescence and good charge-transport properties are key components in the formulation of such coatings.
Research on a closely related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, has shown that it is a blue light-emitting organic phosphor. ijlaindia.org This compound exhibits strong photoluminescence with an emission peak at 422 nm upon excitation at 373 nm, corresponding to the blue region of the visible spectrum. ijlaindia.org The chromaticity coordinates were found to be in the near-blue region, making it a promising material for blue organic light-emitting diodes (OLEDs) and other luminescent applications. ijlaindia.org Given the structural similarity, it is highly probable that this compound also possesses significant luminescent properties. The presence of the heavy bromine atom could also promote phosphorescence, which may be desirable for certain applications.
Table 4: Photoluminescence Data for a Related Quinoline Derivative
| Compound | Excitation Max (nm) | Emission Max (nm) | Color Coordinates (x, y) | Application |
| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | 373 | 422 | (0.1603, 0.0509) | Blue Organic Phosphor ijlaindia.org |
For conductive coatings, the incorporation of quinoline derivatives into a polymer matrix can impart electrical conductivity. While the intrinsic conductivity of this compound is likely to be low, it can be enhanced through doping or by blending it with other conductive materials. Furthermore, its ability to form ordered thin films through π-π stacking could facilitate charge transport, making it a candidate for use in transparent conductive layers or as a charge-transporting component in multilayer coatings.
The combination of luminescence and potential conductivity in a single molecule makes this compound an intriguing prospect for the development of multifunctional coatings. For example, a coating that is both emissive and conductive could find use in the active layers of light-emitting electrochemical cells.
Conclusion and Future Research Perspectives for 2 4 Bromophenyl 4 Phenylquinoline
Synthesis of Key Academic Contributions and Findings
The primary academic contribution surrounding 2-(4-Bromophenyl)-4-phenylquinoline has been the development of synthetic pathways to a variety of its derivatives and the subsequent evaluation of their biological activities. Research has successfully demonstrated the utility of the core structure as a scaffold for creating potent anticancer and antimicrobial agents.
A significant synthetic achievement has been the preparation of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, often via the Pfitzinger reaction, which serves as a crucial starting material. nih.govacs.org This intermediate has been elaborated into a diverse library of compounds, including carbohydrazides, pyrazoles, and oxadiazoles. nih.govacs.orgrsc.orgnih.gov The key findings from these studies are predominantly in the realm of medicinal chemistry:
Antimicrobial Activity: Derivatives of this compound have been identified as novel microbial DNA-gyrase inhibitors. nih.govrsc.orgresearchgate.net By targeting this essential bacterial enzyme, these compounds present a promising avenue for combating bacterial infections, including those caused by resistant strains. nih.govresearchgate.net
Anticancer Potential: A major finding is the efficacy of certain this compound derivatives, particularly those incorporating a 1,3,4-oxadiazole (B1194373) moiety, as anticancer agents. rsc.orgnih.gov These compounds have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.org
Mechanism of Action: The anticancer activity has been linked to the inhibition of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). rsc.orgrsc.orgresearchgate.net Specific derivatives have exhibited inhibitory concentrations (IC₅₀) comparable to established drugs like lapatinib, marking them as promising candidates for further development. rsc.orgrsc.orgresearchgate.net
These contributions have firmly established this compound as a versatile and valuable scaffold for the design of dual-action agents with both anticancer and antimicrobial properties. nih.gov
Identification of Remaining Challenges and Knowledge Gaps
Despite the promising initial findings, several challenges and knowledge gaps remain, which must be addressed to fully realize the potential of this compound class.
In Vivo Efficacy and Toxicology: The vast majority of current research has been conducted in vitro. A significant knowledge gap exists regarding the performance of these compounds in living organisms. Future studies must focus on in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology to assess their viability as actual therapeutic agents.
Structure-Activity Relationship (SAR) Refinement: While various derivatives have been synthesized, a comprehensive understanding of the structure-activity relationship is still developing. Systematic modifications of the 2-(4-bromophenyl) and 4-phenyl rings, as well as the substituents at the 4-position, are needed to create a detailed SAR map. This would enable more rational, targeted design of next-generation compounds with improved potency and selectivity.
Mechanistic Nuances and Off-Target Effects: Although DNA gyrase and EGFR-TK have been identified as primary targets, a deeper investigation into the precise binding modes and the potential for off-target effects is crucial. Understanding the broader pharmacological profile is essential for predicting and mitigating potential side effects.
Synthetic Optimization: While effective synthetic routes have been established, challenges related to reaction yields, scalability, and environmental impact (green chemistry) persist. The development of more efficient and sustainable synthetic methodologies will be critical for the cost-effective production of these compounds for further testing and potential commercialization.
Emerging Research Directions and Interdisciplinary Potential
The future of this compound research is ripe with opportunities for expansion into new areas and for fostering interdisciplinary collaborations.
Computational and In Silico Modeling: The use of in silico studies for predicting activity and binding modes is an emerging trend that can accelerate the drug discovery process. rsc.orgresearchgate.net Expanding the use of computational chemistry to guide the synthesis of new derivatives will save resources and provide deeper insights into the molecular interactions governing their biological activity.
Targeting Drug Resistance: An exciting research direction is the specific application of these compounds to overcome drug resistance in both cancer and infectious diseases. Their novel mechanism of action may allow them to be effective where current therapies fail. This requires collaboration between synthetic chemists, microbiologists, and oncologists.
Probing New Biological Targets: The current focus has been on DNA gyrase and EGFR-TK. However, the quinoline (B57606) scaffold is known to interact with a wide range of biological targets. Screening programs could uncover entirely new mechanisms of action and therapeutic applications for this compound class.
Chemical Biology Probes: The bromo-substituent on the phenyl ring serves as a versatile chemical handle. It can be used in cross-coupling reactions to attach fluorescent tags, biotin (B1667282) labels, or affinity resins. This would allow for the development of chemical biology probes to study cellular processes, identify binding partners, and visualize the compound's distribution within cells, bridging synthetic chemistry with cell biology.
Prospects for Advanced Materials and Device Development
Beyond its biomedical potential, the intrinsic photophysical properties of the phenylquinoline core suggest significant prospects for this compound in the field of materials science. This remains a largely unexplored frontier for this specific molecule.
Organic Light-Emitting Diodes (OLEDs): Phenylquinoline derivatives are known for their thermal stability and electron-transporting capabilities, making them excellent candidates for use in OLEDs. The this compound structure could be explored as a host material or an electron-transport layer in OLED devices. The bromine atom could be used to tune the electronic properties or serve as a reactive site for building more complex, polymeric structures.
Chemical Sensors: The quinoline nitrogen can interact with various analytes, and the photophysical properties of the aromatic system could be modulated by these interactions. This opens the possibility of developing fluorescent or colorimetric sensors based on this scaffold for the detection of metal ions or other environmentally relevant species.
Functional Polymers: The bromo-substituent is an ideal functional group for polymerization reactions, such as Suzuki or Sonogashira coupling. This could lead to the creation of novel conjugated polymers with tailored electronic and optical properties, potentially useful in applications like organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).
Q & A
Q. What are the established synthetic routes for 2-(4-Bromophenyl)-4-phenylquinoline, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via condensation reactions involving bromophenyl precursors and quinoline intermediates. A common approach involves:
- Step 1: Reacting 2-(4-bromophenyl)quinoline-4-carboxylic acid with ethyl chloroformate to form an intermediate ester (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) .
- Step 2: Hydrolysis of the ester to regenerate the carboxylic acid, followed by coupling with phenyl groups via Suzuki-Miyaura cross-coupling or Friedländer annulation .
Optimization Tips: - Use palladium catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions, with PCy₃ as a ligand to enhance stability .
- Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) to improve solubility .
Q. How is the crystal structure of this compound characterized, and what software is recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
-
Data Collection: Use a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K .
-
Refinement: Employ SHELX programs (e.g., SHELXL for structure refinement). Parameters to report:
Parameter Value (Example) Space group Triclinic, Unit cell (Å) , , -factor < 0.05 for high-resolution data -
Validation: Use PLATON or CIF-check to resolve discrepancies in bond lengths/angles .
Advanced Research Questions
Q. How can derivatives of this compound be designed to enhance anticancer activity?
Methodological Answer:
- Functionalization: Introduce pharmacophores like 1,3,4-oxadiazole or morpholine moieties at the quinoline C4 position to improve binding to kinase targets .
- Structure-Activity Relationship (SAR):
- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with topoisomerase II or EGFR .
Q. How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
- Issue 1: Disordered Atoms
- Issue 2: Twinning
- Issue 3: Overfitting
Q. What analytical methods are critical for validating purity and structural integrity post-synthesis?
Methodological Answer:
Q. How can computational chemistry predict the photophysical properties of this compound?
Methodological Answer:
- TD-DFT Calculations: Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to simulate UV-Vis spectra. Compare computed λₘₐₓ with experimental data .
- Electron Density Analysis: Map HOMO-LUMO orbitals to assess charge transfer efficiency. High HOMO density on bromophenyl suggests redox activity .
Q. What strategies mitigate aggregation-induced quenching in luminescent derivatives?
Methodological Answer:
- Steric Hindrance: Attach bulky substituents (e.g., tert-butyl groups) to the quinoline core to reduce π-π stacking .
- Solvent Engineering: Test polar aprotic solvents (e.g., DMSO) to stabilize excited states. Measure fluorescence quantum yield via integrating sphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
